molecular formula C9H9NO2 B173319 Methyl 2-vinylnicotinate CAS No. 103441-72-1

Methyl 2-vinylnicotinate

Cat. No. B173319
M. Wt: 163.17 g/mol
InChI Key: NAZOSVZGLIDALI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparation of Methyl 2-vinylnicotinate is usually carried out through organic synthesis methods . A common preparation method involves the reaction of nicotinic acid ester with allyl bromide .


Molecular Structure Analysis

The molecular formula of Methyl 2-vinylnicotinate is C9H9NO2 . Its average mass is 163.173 Da and its monoisotopic mass is 163.063324 Da .


Physical And Chemical Properties Analysis

Methyl 2-vinylnicotinate is an orange-yellow to orange-red solid . It has a unique aroma and is soluble . The molecular weight of Methyl 2-vinylnicotinate is 163.17326 .

Scientific Research Applications

Radiation Dosimetry

Methyl viologen (MV 2+ ), a compound related to Methyl 2-vinylnicotinate, has been used in radiation processing applications. Poly(vinyl alcohol) (PVA) films containing MV 2+ color blue upon exposure to ionizing radiation, making them suitable as dosimeters. These films have been studied for their absorbance values at selected wavelengths, which are related to absorbed dose over a wide range, from 50 Gy up to 40 kGy. This indicates their potential as a tool for absorbed dose measurements in various industrial applications involving ionizing radiations (Lavalle et al., 2007).

Catalytic Asymmetric Reactions

Methyl 2-vinylnicotinate-related compounds, like 3-methyl-2-vinylindoles, have been used in catalytic asymmetric Povarov reactions. This involves three-component reactions with aldehydes and anilines, catalyzed by chiral phosphoric acid. This method facilitates the synthesis of chiral indole-derived tetrahydroquinolines, which are important in creating compounds with structural diversity and complexity (Dai et al., 2016).

Mannich-Type Reactions

The compound 2-methyl-2-vinyloxirane, closely related to Methyl 2-vinylnicotinate, has been utilized in direct vinylogous Mannich-type reactions. This reaction is a synthetic application where the Mannich adduct serves as an intermediate in the synthesis of specific compounds like cis-5-substituted pipecolinic acid ethyl ester (Lautens et al., 2004).

Hydrogel Development

Research has explored the use of N-vinyl 2-pyrrolidone/itaconic acid copolymeric hydrogels, which are relevant to Methyl 2-vinylnicotinate. These hydrogels have been developed for controlled release behaviors in drug delivery applications. The characterization of these hydrogels includes examining their swelling properties and molecular weight between crosslinks, which are critical for their effectiveness in drug release (Şen & Güven, 1999).

Polymer Chemistry

Studies have also looked into the controlled/living radical polymerization of vinyl acetate, using methyl 2-iodopropionate as a transfer agent. This process allows for the synthesis of poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity, which is significant in the field of polymer chemistry and material science (Iovu & Matyjaszewski, 2003).

Safety And Hazards

There is limited research on the safety information of Methyl 2-vinylnicotinate . Generally, chemical substances need to be handled with care . During handling and usage, it is recommended to wear appropriate protective equipment and avoid inhalation, skin contact, or ingestion . It is necessary to follow relevant laboratory procedures and guidelines for handling hazardous chemicals to ensure safe operation .

properties

IUPAC Name

methyl 2-ethenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZOSVZGLIDALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618959
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-vinylnicotinate

CAS RN

103441-72-1
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethenyl-3-pyridinecarboxylic acid, methyl ester (12) is prepared as follows: a mixture of 19.7 g (115 mmol) of 2-chloro-3-pyridinecarboxylic acid, methyl ester (11), 38.3 g (120.8 mmol) of vinyltributyltin, 1.48 g (2.1 mmol) of bis(triphenylphosphine)palladium (II) chloride 100 mg of 2,6-ditertbutyl-4-methylphenol, and 250 mL of N,N-dimethylformamide is stirred at 55° C. for 7 hours, then treated with 1.63 g 15.1 mmol) of additional vinyltributyltin and 1 g of palladium catalyst. The mixture is heated further at 40° C. for 61 hours, then concentrated at 60° C./5 mm to leave a greenish oil that is dissolved in ethyl acetate and filtered through a pad of silica gel (230-400 mesh). The filtrate is diluted with additional ethyl acetate and the organic phase is washed with water, dried, and concentrated to an oil. The oil is distilled, with material collected in the 80°-95° C./0.14 mm ranger to leave 24.5 g of an oil that is ca. 75% product by GC. The oil is dissolved in dichloromethane:hexanes (1:1) and loaded onto an 8 x 15 cm of silica gel column (230-400 mesh). The column is eluted with the same solvent as above with 500 mL fractions collected. Product fractions are combined and carefully distilled at 65°-67° C./0.15 mm to leave 13.6 g of clear oil, >95% pure by GC, that is sufficiently pure to use directly in the next step.
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19.7 g
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38.3 g
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250 mL
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1.48 g
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Galli, O Mesenzani, C Coppo, G Sorba… - European journal of …, 2012 - Elsevier
… To a solution of methyl 2-vinylnicotinate (0.40 g, 2.47 mmol, 1 eq) in acetic acid/water 1:1 (4.6 mL), ammonium chloride was added (1.78 g, 33.58 mmol, 14 eq) and the reaction mixture …
Number of citations: 52 www.sciencedirect.com

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